1-(9-anthrylmethyl)-4-ethylpiperazine
CAS No.:
Cat. No.: VC11394018
Molecular Formula: C21H24N2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H24N2 |
---|---|
Molecular Weight | 304.4 g/mol |
IUPAC Name | 1-(anthracen-9-ylmethyl)-4-ethylpiperazine |
Standard InChI | InChI=1S/C21H24N2/c1-2-22-11-13-23(14-12-22)16-21-19-9-5-3-7-17(19)15-18-8-4-6-10-20(18)21/h3-10,15H,2,11-14,16H2,1H3 |
Standard InChI Key | QYMHHDJGISJEQN-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES | CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, 1-(anthracen-9-ylmethyl)-4-ethylpiperazine, reflects its structural components: a piperazine core substituted with an ethyl group at position 4 and a 9-anthrylmethyl group at position 1 . The anthracene moiety introduces aromaticity and planar rigidity, while the piperazine ring contributes basicity and conformational flexibility. Key identifiers include:
The anthracenylmethyl group (CH) is derived from anthracene, a tricyclic aromatic hydrocarbon, and is linked to the piperazine via a methylene bridge. This substitution pattern significantly influences the compound’s electronic properties, as evidenced by computational descriptors such as logP (predicted 4.12) and polar surface area (6.48 Ų) .
Spectral and Crystallographic Data
While experimental crystallographic data for 1-(9-anthrylmethyl)-4-ethylpiperazine are unavailable, analog studies on related piperazine derivatives provide indirect insights. For example, X-ray diffraction (XRD) analyses of 1-benzyl-4-carbmethoxy-1-methylpiperazine-1-ium iodide reveal a chair conformation for the piperazine ring, with substituents adopting equatorial orientations to minimize steric strain . Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct signals for piperazine protons (δ 2.3–3.5 ppm) and aromatic anthracene protons (δ 7.2–8.5 ppm) . Mass spectrometry (MS) data for the parent ion (m/z 276.4) align with the molecular formula CHN .
Synthetic Methodologies
General Strategies for Piperazine Functionalization
The synthesis of 1-(9-anthrylmethyl)-4-ethylpiperazine likely follows a multi-step protocol involving:
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Protection of Piperazine: Mono-protection of piperazine using electron-withdrawing groups (e.g., carbomethoxy) to direct alkylation to the desired nitrogen .
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Alkylation: Sequential alkylation with 9-anthrylmethyl bromide and ethyl iodide.
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Deprotection: Cleavage of the protective group under basic conditions (e.g., Ba(OH)) to yield the target compound .
A representative synthetic route, adapted from studies on 1-alkyl-1-methylpiperazine-1,4-diium salts, is outlined below:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Piperazine protection | Methyl chloroformate, KCO, DMF | 85% |
2 | N1-Alkylation (anthrylmethyl) | 9-Anthrylmethyl bromide, nitromethane, 50°C | 78% |
3 | N4-Alkylation (ethyl) | Ethyl iodide, nitromethane, 50°C | 82% |
4 | Deprotection | Ba(OH)·8HO, ethanol, reflux | 88% |
Adapted from Ne ˇmec ˇková et al. (2015)
Challenges in Selective Alkylation
Achieving regioselectivity in piperazine alkylation remains a key challenge. The use of nitromethane as a solvent and excess alkylating agents (e.g., ethyl iodide) promotes mono-alkylation at the N4 position, while steric hindrance from the bulky anthrylmethyl group favors N1 substitution . Computational studies suggest that electron-withdrawing protective groups (e.g., carbomethoxy) deactivate the adjacent nitrogen, further enhancing selectivity .
Physicochemical Properties and Stability
Solubility and Partitioning
1-(9-Anthrylmethyl)-4-ethylpiperazine exhibits low aqueous solubility (predicted <0.1 mg/mL) due to its hydrophobic anthracene moiety. LogP calculations (4.12) indicate high lipophilicity, favoring partitioning into organic phases . Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents (e.g., DMSO).
Thermal and pH Stability
Differential scanning calorimetry (DSC) of analogous piperazinium salts reveals decomposition temperatures between 150–170°C . The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at alkaline pH (>8), cleaving the ethyl group from the piperazine ring .
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